
Dec-1-ene-3,5-diyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dec-1-ene-3,5-diyne is an organic compound characterized by the presence of both double and triple bonds within its molecular structure. This compound belongs to the class of enediynes, which are known for their unique chemical properties and reactivity. Enediynes are particularly notable for their applications in various fields, including organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dec-1-ene-3,5-diyne typically involves the coupling of appropriate precursors under controlled conditions. One common method is the coupling of bromo-substituted 1,3-enynes through hydroboration followed by hydride addition . This method ensures the formation of the desired enediyne structure with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.
化学反応の分析
Types of Reactions
Dec-1-ene-3,5-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or osmium tetroxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes.
科学的研究の応用
Dec-1-ene-3,5-diyne has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of Dec-1-ene-3,5-diyne involves its ability to undergo cyclization reactions, such as the Bergman cyclization . This reaction generates highly reactive diradicals that can interact with various molecular targets, including DNA. The diradicals abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand cleavage and potential biological effects.
類似化合物との比較
Similar Compounds
Similar compounds to Dec-1-ene-3,5-diyne include other enediynes and alkynes, such as:
- Hex-3-ene-1,5-diyne
- Oct-3-ene-1,5-diyne
- 1,3-Butadiyne
Uniqueness
This compound is unique due to its specific molecular structure, which combines both double and triple bonds. This structure imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
57365-51-2 |
|---|---|
分子式 |
C10H12 |
分子量 |
132.20 g/mol |
IUPAC名 |
dec-1-en-3,5-diyne |
InChI |
InChI=1S/C10H12/c1-3-5-7-9-10-8-6-4-2/h3H,1,4,6,8H2,2H3 |
InChIキー |
UTQSGNPQXHKLFI-UHFFFAOYSA-N |
正規SMILES |
CCCCC#CC#CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)-](/img/structure/B14619490.png)
![1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene](/img/structure/B14619498.png)
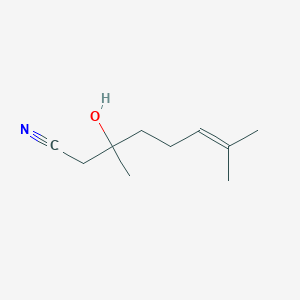
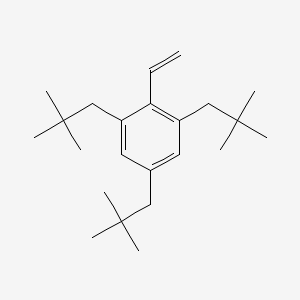
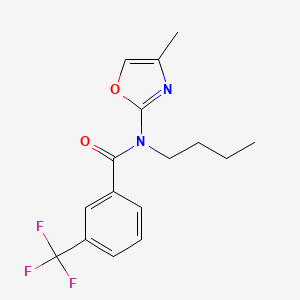
![Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one](/img/structure/B14619542.png)


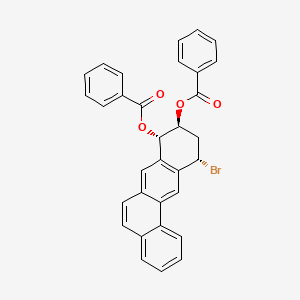
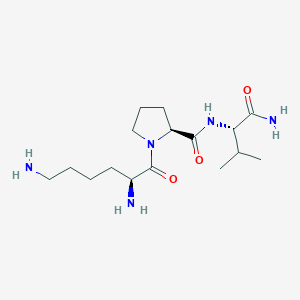



![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one](/img/structure/B14619575.png)
